Chemoenzymatic Resolution to (R)-Enantiomer
The procurement value of this compound lies in the ability to source a specific enantiomer with high optical purity. A chemoenzymatic resolution of racemic 1-(9-anthryl)ethylamine using *Candida antarctica* A lipase with isopropyl acetate as the acyl donor provides the (R)-(+)-enantiomer with a high degree of selectivity, achieving 95.8% enantiomeric excess (ee) with an enantioselectivity value (E) of 43.5 [1].
E = 43.5
| Evidence Dimension | Enantiomeric Excess (e.e.) |
|---|---|
| Target Compound Data | 95.8% e.e. |
| Comparator Or Baseline | Racemic 1-(9-anthryl)ethylamine (0% e.e.) |
| Quantified Difference | >95.8 percentage points |
| Conditions | Lipase-catalyzed acetylation; *Candida antarctica* A; isopropyl acetate acyl donor; derived from commercial 9-cyanoanthracene in 70% overall yield. |
Why This Matters
This method provides a specific, scalable route to high-purity (R)-1-(anthracen-9-yl)ethan-1-amine, which is essential for applications demanding precise stereochemical control.
- [1] Roje, M.; Hameršak, Z.; Šunjić, V. Chemoenzymatic synthesis and properties of Schiff bases containing (R)-1-(9-anthryl)ethylamine. Chirality 2002, 14 (8), 625–631. View Source
